5-methyl-2-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine
Overview
Description
“5-methyl-2-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine” is a potent, highly selective, cell-permeable inhibitor of glucose transporter GLUT1 .
Synthesis Analysis
The synthesis of pyrazole derivatives, which includes “this compound”, involves various synthetic routes . One such route involves the condensation of acetylacetone and hydrazine .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using techniques such as elemental microanalysis, FTIR, and 1H NMR .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and involve various stages . For instance, the reaction between 4-methyl-1-phenyl-1H-pyrazole and potassium tetrachloroplatinate (II) was initiated under reflux conditions for 12 hours under an argon atmosphere in a 2-ethoxyethanol–water mixture .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a boiling point of 799.1±60.0 °C, a density of 1.40±0.1 g/cm3, and solubility in DMSO .Scientific Research Applications
Synthesis and Applications of Heterocyclic Compounds
Heterocyclic Chemistry : The chemistry of heterocyclic compounds, such as pyrazoles and pyridines, is fundamental in the synthesis of new pharmaceuticals. These compounds serve as building blocks for a variety of drugs due to their structural diversity and potential biological activities (Gomaa & Ali, 2020).
Catalysis and Synthetic Pathways : Research into hybrid catalysts for synthesizing heterocyclic scaffolds, such as pyranopyrimidines, highlights the importance of these compounds in pharmaceutical development. These catalysts facilitate the creation of complex molecules with potential medicinal applications (Parmar, Vala, & Patel, 2023).
Drug Discovery and Development : Pyrazolo[1,5-a]pyrimidine, a structurally related compound, is highlighted for its broad range of medicinal properties, including anticancer, anti-infectious, and anti-inflammatory activities. This underscores the potential of structurally related compounds like 5-methyl-2-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine in drug discovery and development (Cherukupalli et al., 2017).
Future Directions
The future directions for “5-methyl-2-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine” could involve further exploration of its pharmacological effects, including its potential as an antileishmanial and antimalarial agent . Additionally, novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show satisfactory efficacy and safety profiles .
Mechanism of Action
Target of Action
Similar compounds such as imidazole and indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular processes . For instance, imidazole derivatives show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral activities .
Biochemical Pathways
For example, imidazole derivatives have been found to influence a wide range of biochemical pathways, contributing to their diverse biological activities .
Pharmacokinetics
The solubility of a compound in water and other polar solvents, as is the case with imidazole , can impact its bioavailability.
Result of Action
Similar compounds have been found to exert various biological effects, such as antiviral, anti-inflammatory, and anticancer activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of similar compounds .
Properties
IUPAC Name |
5-methyl-2-(4-methylpyrazol-1-yl)pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-7-3-9(11)10(12-4-7)14-6-8(2)5-13-14/h3-6H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZAXOXXFPQKGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)N2C=C(C=N2)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301209975 | |
Record name | 3-Pyridinamine, 5-methyl-2-(4-methyl-1H-pyrazol-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301209975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423027-82-0 | |
Record name | 3-Pyridinamine, 5-methyl-2-(4-methyl-1H-pyrazol-1-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1423027-82-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridinamine, 5-methyl-2-(4-methyl-1H-pyrazol-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301209975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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